4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activities
Some derivatives of 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibition against various bacterial and fungal strains, comparing favorably with standard drugs. The antimicrobial activity is attributed to the structural features of these derivatives, which disrupt microbial cell processes (Akbari et al., 2008).
Anti-Inflammatory and Analgesic Agents
Novel derivatives derived from the reaction of this compound with various agents have demonstrated notable anti-inflammatory and analgesic activities. These derivatives were found to inhibit cyclooxygenase-1/2 (COX-1/COX-2), offering potential as therapeutic agents for managing pain and inflammation. The structure-activity relationship studies of these compounds have provided insights into their mechanism of action and the potential for further development (Abu‐Hashem et al., 2020).
Antihypertensive Activity
The synthesis and evaluation of certain dihydropyrimidines for antihypertensive activity have shown promising results, suggesting these compounds can be developed as potential antihypertensive drugs. The study highlights the importance of structural modifications to enhance activity and reduce toxicity (Rana et al., 2004).
Anti-Ulcer Activity
Research into dihydropyrimidines has also extended to their potential anti-ulcer properties. Certain derivatives were synthesized and tested for their ability to treat ulcers, with some showing significant activity. This research provides a foundation for further exploration of these compounds in the treatment of gastrointestinal disorders (Rana et al., 2011).
Antipathogenic Activity
Thiourea derivatives of this compound have been investigated for their antipathogenic activity. These studies have demonstrated the potential of these derivatives as anti-microbial agents with specific antibiofilm properties, indicating their usefulness in combating drug-resistant infections (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-10-5-3-4-6-15(10)23-18(25)16-11(2)22-19(26)24-17(16)13-8-7-12(20)9-14(13)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQWFMCSCYHTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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